5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-
Description
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- (CAS: 144373-56-8) is a bicyclic spiro compound featuring a unique spiro[3.5]nonane core with oxygen and nitrogen heteroatoms. Its structure includes:
- A 1,6-diketone moiety.
- A carboxylic acid group at position 6.
- A stereochemical designation as (4R,8R)-rel-, indicating relative stereochemistry.
This compound is often derivatized for applications in medicinal chemistry, such as its benzyl ester form (), which enhances solubility or stability during synthesis. Its spirocyclic framework is valued for conformational rigidity, making it a scaffold of interest in drug discovery for targeting enzymes or receptors requiring precise spatial arrangements .
Properties
IUPAC Name |
(4R,8R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c10-5-1-4(6(11)12)2-8(14-5)3-9-7(8)13/h4H,1-3H2,(H,9,13)(H,11,12)/t4-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVGLMFDAMROFT-RNHFCUEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2(CNC2=O)OC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C[C@]2(CNC2=O)OC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization Strategies for Spirocycle Formation
The spirocyclic core of 5-Oxa-2-azaspiro[3.5]nonane derivatives is often constructed via intramolecular etherification or amidation. For example, sodium hydride in tetrahydrofuran (THF) has been employed to cyclize 1,3-diol precursors into oxetanes through a double-inversion mechanism, ensuring retention of stereochemistry at benzylic centers . Adapting this to the target compound, a 1,3-diol intermediate could undergo sequential tosylation and Williamson etherification to form the 5-membered oxa ring.
In a related approach, tribromopentaerythritol derivatives have been cyclized under mild basic conditions (K2CO3 in methanol) to yield spirocyclic oxetanes . For the azaspiro component, displacement of a mesylate or triflate group by an amine nucleophile could form the 2-azaspiro[3.5]nonane system. Notably, Grob fragmentation side reactions are mitigated by optimizing base strength and solvent polarity .
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid at position 8 is typically introduced via hydrolysis of ester precursors. For instance, methyl oxetane-2-carboxylates have been hydrolyzed to their sodium carboxylate salts using K2CO3 in methanol, followed by acid workup . Applying this to the target compound, a methyl ester intermediate could be saponified under basic conditions, ensuring preservation of the spirocyclic structure.
In cases where ester hydrolysis risks epimerization, protective group strategies are critical. Benzyl esters, cleavable via hydrogenolysis, have been utilized to avoid racemization during carboxylic acid formation . This method ensures the (4R,8R)-rel configuration remains intact during deprotection.
Installation of Oxo Groups at Positions 1 and 6
The 1,6-dioxo functionality is introduced through oxidation of secondary alcohol precursors. RuO4, generated in situ from RuCl3·xH2O and NaIO4, has proven effective for oxidizing alkenes to α-ketols, which are subsequently reduced to diols . For the target compound, selective oxidation of two distinct alcohol groups would require orthogonal protecting strategies.
Alternatively, Dess-Martin periodinane or Swern oxidation could oxidize alcohols to ketones without overoxidizing the carboxylic acid. Computational studies on similar systems indicate that electron-withdrawing groups adjacent to oxidation sites enhance reaction rates and selectivity .
Stereochemical Control in (4R,8R)-rel- Configuration
The relative stereochemistry of (4R,8R)-rel- is achieved through chiral starting materials or asymmetric catalysis. For example, enantioenriched epoxides have been converted to chiral oxetanes with full retention of enantiomeric purity using dimethylsulfoxonium methylide . Transferring this approach, a chiral epoxide intermediate could undergo ring expansion to establish the spirocyclic framework with defined stereochemistry.
In sugar-derived syntheses, triflate intermediates undergo ring contraction with inversion or retention of configuration depending on the sugar’s stereochemistry . For instance, d-xylono triflates invert configuration during cyclization, whereas d-ribono triflates retain it. Such stereochemical outcomes must be carefully mapped to the target molecule’s configuration.
Comparative Analysis of Synthetic Routes
The table below summarizes key reaction conditions and yields from analogous syntheses:
Routes employing mild bases (e.g., K2CO3) for cyclization achieve higher yields compared to stronger bases like KOtBu, which risk fragmentation . Similarly, RuO4-mediated oxidation offers superior selectivity over harsher oxidants.
Challenges and Optimization Strategies
A major challenge is avoiding epimerization during carboxylic acid formation. Using bulky protecting groups (e.g., trityl) or low-temperature conditions minimizes racemization . Additionally, solvent choice critically impacts cyclization efficiency; polar aprotic solvents like DMSO enhance reaction rates but may promote side reactions.
For scale-up, continuous flow systems have been proposed to maintain optimal reaction temperatures and improve mixing during oxidation steps . Computational modeling of transition states further aids in predicting stereochemical outcomes and optimizing reaction pathways.
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Key Structural Differences
Key Observations :
Pharmacological and Physicochemical Properties
Table 3: Pharmacological Comparisons
Biological Activity
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel- is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Name : 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-
- CAS Number : 144373-59-1
- Molecular Formula : C8H9NO5
- Molecular Weight : 199.16 g/mol
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties. The compound's structure suggests interactions with various biological targets, such as enzymes and receptors.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways | |
| Analgesic | Pain relief in animal models | |
| Enzyme Interaction | Binding affinity with specific enzymes |
The mechanisms through which 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid exerts its biological effects are still under investigation. Initial findings suggest that it may modulate the activity of certain enzymes involved in inflammatory processes.
Case Study: Anti-inflammatory Effects
In a recent study, the compound was administered to mice with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups. The study highlighted the potential for developing this compound as a therapeutic agent for inflammatory diseases.
Synthesis and Modification
The synthesis of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid typically involves multi-step organic synthesis techniques. Modifications to the compound's structure can enhance its biological activity and selectivity towards specific targets.
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Multi-step organic synthesis | Involves several reaction steps for purity | Varies (up to 85%) |
| Structural modifications | Altering functional groups for enhanced activity | Varies |
Future Research Directions
Future research should focus on:
- In-depth Mechanistic Studies : Understanding the precise biochemical pathways affected by the compound.
- Clinical Trials : Assessing safety and efficacy in human subjects.
- Derivatives Exploration : Investigating modified versions of the compound for improved therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid derivatives, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves cyclization reactions, such as acid-catalyzed intramolecular condensation of precursors containing oxa- and aza-functional groups. Key steps include maintaining anhydrous conditions (e.g., using THF or DMF as solvents) and controlling temperature (0–6°C for intermediates ). For stereochemical control (4R,8R configuration), chiral auxiliaries or enzymatic resolution may be employed. Evidence from spirocyclic analogs suggests Boc-protection of amines and oxalic acid-mediated carboxylation .
Q. How is the structural elucidation of this compound performed, particularly its stereochemistry?
- Methodological Answer : Use a combination of 2D NMR (COSY, HSQC, HMBC) to confirm the spirocyclic framework and substituent positions. X-ray crystallography is essential for resolving the (4R,8R)-rel- configuration. Comparative analysis with known analogs (e.g., 5-oxa-2-azaspiro[3.4]octane oxalate) can validate assignments . Mass spectrometry (HRMS) confirms the molecular formula (C₉H₁₅NO₅) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Store at -20°C in inert atmospheres to prevent oxidation of the dioxo groups. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, 0.1% TFA in mobile phase) quantifies degradation products .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the dioxo groups in catalytic or enzymatic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density around the dioxo moieties. Molecular docking (AutoDock Vina) evaluates interactions with enzymes like fatty acid amide hydrolase (FAAH), as seen in structurally related spirocyclic FAAH inhibitors . Solvent-accessible surface area (SASA) analysis predicts hydrolytic susceptibility .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Triangulate data using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies). For instance, discrepancies in IC₅₀ values may arise from assay conditions (pH, co-solvents). Validate findings via SPR (surface plasmon resonance) for binding kinetics and LC-MS/MS for metabolite profiling . Cross-reference with spirocyclic analogs (e.g., 1-azaspiro[4.4]nonan-2-one derivatives) to contextualize results .
Q. How does the stereochemical configuration (4R,8R) influence its interaction with chiral receptors or catalysts?
- Methodological Answer : Use chiral chromatography (Chiralpak IA column) to separate enantiomers and assess enantioselective activity. Circular dichroism (CD) spectroscopy correlates configuration with optical activity. For catalytic applications, compare turnover numbers (TONs) in asymmetric synthesis with racemic vs. enantiopure forms .
Q. What advanced analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer : UPLC-QTOF-MS with a HILIC column identifies polar impurities (e.g., oxalic acid byproducts). For non-volatile residues, use ¹H-NMR with suppression techniques (e.g., NOESY). Limit tests via ICP-MS ensure heavy metal contamination <10 ppm, referencing Pharmacopeial guidelines for related bicyclic compounds .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
